molecular formula C12H16N2O4 B1679400 (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid CAS No. 183288-99-5

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Cat. No.: B1679400
CAS No.: 183288-99-5
M. Wt: 252.27 g/mol
InChI Key: WTIZFOAIQXMQHC-DPZBITMOSA-N
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Biochemical Analysis

Biochemical Properties

RJR-2403 oxalate plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors, particularly the α4β2 subtype. This compound binds to these receptors with high affinity, exhibiting a dissociation constant (K_i) of 26 nM for α4β2 receptors and 3.6 μM for α7 receptors . The interaction between RJR-2403 oxalate and these receptors leads to the activation of ion channels, allowing the influx of cations such as sodium and calcium, which are crucial for neuronal signaling .

Cellular Effects

RJR-2403 oxalate influences various types of cells and cellular processes. In neuronal cells, it enhances synaptic transmission by activating α4β2 nicotinic acetylcholine receptors, leading to increased release of neurotransmitters such as dopamine and acetylcholine . This activation can modulate cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cognitive functions, learning, and memory .

Molecular Mechanism

The molecular mechanism of RJR-2403 oxalate involves its binding to the α4β2 nicotinic acetylcholine receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations . This ion influx triggers downstream signaling pathways, including the activation of protein kinases and transcription factors, which can alter gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RJR-2403 oxalate can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to RJR-2403 oxalate in in vitro or in vivo studies has shown sustained activation of nicotinic receptors, which can lead to desensitization or downregulation of these receptors over time .

Dosage Effects in Animal Models

The effects of RJR-2403 oxalate vary with different dosages in animal models. At low to moderate doses, it enhances cognitive functions and exhibits neuroprotective effects . At high doses, it can cause adverse effects such as toxicity and overstimulation of nicotinic receptors, leading to excitotoxicity and neuronal damage . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher concentrations .

Metabolic Pathways

RJR-2403 oxalate is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . These enzymes metabolize the compound into various metabolites, which can influence its pharmacokinetics and pharmacodynamics. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular function .

Transport and Distribution

RJR-2403 oxalate is transported and distributed within cells and tissues through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons. The compound’s localization and accumulation in specific tissues are influenced by its affinity for nicotinic receptors and its interaction with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of RJR-2403 oxalate is primarily within the plasma membrane, where it interacts with nicotinic acetylcholine receptors . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid involves the reaction of N-methyl-4-(3-pyridinyl)-3-buten-1-amine with oxalic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . The compound is then purified through crystallization or other suitable methods to achieve a purity of over 99% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually stored at -20°C to preserve its stability over extended periods .

Properties

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIZFOAIQXMQHC-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632688
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220662-95-3
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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